4-({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoic acid 4-({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14989003
InChI: InChI=1S/C19H21NO6/c21-17(20-9-3-6-18(22)23)11-25-12-7-8-14-13-4-1-2-5-15(13)19(24)26-16(14)10-12/h7-8,10H,1-6,9,11H2,(H,20,21)(H,22,23)
SMILES:
Molecular Formula: C19H21NO6
Molecular Weight: 359.4 g/mol

4-({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoic acid

CAS No.:

Cat. No.: VC14989003

Molecular Formula: C19H21NO6

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

4-({[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetyl}amino)butanoic acid -

Specification

Molecular Formula C19H21NO6
Molecular Weight 359.4 g/mol
IUPAC Name 4-[[2-[(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetyl]amino]butanoic acid
Standard InChI InChI=1S/C19H21NO6/c21-17(20-9-3-6-18(22)23)11-25-12-7-8-14-13-4-1-2-5-15(13)19(24)26-16(14)10-12/h7-8,10H,1-6,9,11H2,(H,20,21)(H,22,23)
Standard InChI Key FSVZIQVNCHFFSF-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C3=C(C=C(C=C3)OCC(=O)NCCCC(=O)O)OC2=O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a 6H-benzo[c]chromen-6-one system, a bicyclic structure comprising a benzene ring fused to a chromene moiety (a pyran ring with a ketone group at position 6) . The tetrahydro modification (7,8,9,10-tetrahydro) saturates four carbons in the chromene ring, reducing aromaticity and altering electronic properties .

Substituent Analysis:

  • Position 3: An ether-linked acetyl group bridges the chromene core to a butanoic acid side chain.

  • Butanoic Acid Moiety: The terminal carboxylic acid enhances solubility and enables conjugation with biomolecules .

Spectroscopic and Computational Data

  • Molecular Formula: C₂₁H₂₃NO₆ (calculated from structural analogs ).

  • Mass Spectrometry: High-resolution MS data for related compounds show [M+H]⁺ peaks at m/z 406.18 .

  • NMR Signatures:

    • ¹H NMR: Aromatic protons (δ 6.8–7.4 ppm), methylene groups in the tetrahydro ring (δ 1.5–2.5 ppm), and carboxylic acid (δ 12.1 ppm) .

    • ¹³C NMR: Carbonyl signals at δ 170–175 ppm (ketone, ester, carboxylic acid) .

Synthetic Methodologies

Multicomponent Diels-Alder Cycloaddition

A metal-free approach employs 3-vinyl-2H-chromenes and methyl propiolate in a regioselective Diels-Alder reaction, followed by oxidative aromatization (yields: 72–94%) .

Mechanistic Insight:

  • Transition State Analysis: DFT calculations confirm a concerted, asynchronous pathway favoring endo selectivity .

  • Oxidative Step: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts cyclohexadiene intermediates to aromatic products .

Microwave-Assisted Cyclization

Aryl 2-bromobenzoates undergo cyclization in DMF with K₂CO₃ under microwave irradiation (50–72% yield) .

Advantages:

  • Reduced reaction time (20–30 minutes vs. hours).

  • Enhanced scalability for tetrahydro derivatives .

Pechmann Condensation

Resorcinol and ethyl cyclohexanecarboxylate react under acidic conditions (ZrCl₄) to form the chromene core, followed by side-chain functionalization .

Physicochemical and Reactivity Profiles

Solubility and Stability

  • Aqueous Solubility: Limited (logP ≈ 2.8) , but improves at physiological pH due to deprotonation of the carboxylic acid.

  • Thermal Stability: Decomposes above 220°C (DSC data for analogs) .

Reactive Sites

SiteReactivityExample Reactions
Ketone (C6)Nucleophilic additionGrignard reactions, hydrazine coupling
Acetamide linkerAcylationHydrolysis under acidic/basic conditions
Carboxylic acidEsterificationConjugation with alcohols, amines

Industrial and Research Applications

Fluorescent Probes

The conjugated π-system enables use in:

  • Environmental Monitoring: Detection of heavy metals in wastewater .

  • Cellular Imaging: Tracking intracellular Fe³⁺ dynamics .

Polymer Chemistry

  • Crosslinking Agents: Carboxylic acid groups facilitate incorporation into hydrogels .

Comparative Analysis with Structural Analogs

CompoundStructureKey DifferencesBioactivity
Urolithin B3-Hydroxy-6H-benzo[c]chromen-6-oneLacks tetrahydro ring and side chainAntioxidant, Fe³⁺ sensing
CurcuminDiarylheptanoidLinear vs. fused cyclic structureAnti-inflammatory, anticancer
4-MethylcoumarinSimple chromenoneNo tetrahydro ring or substituentsFragrance, anticoagulant

Challenges and Future Directions

  • Synthetic Complexity: Multi-step routes necessitate optimization for industrial-scale production .

  • Biodistribution: Poor BBB penetration limits CNS applications; prodrug strategies (e.g., esterification) are under study .

  • Toxicology: Limited in vivo data warrant further safety profiling.

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